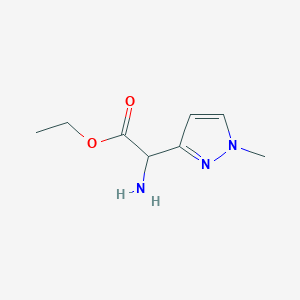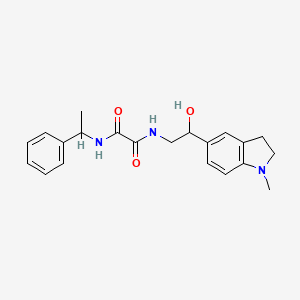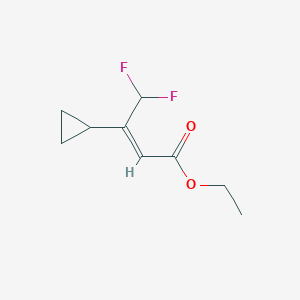![molecular formula C17H20N4O B2944283 (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415524-65-9](/img/structure/B2944283.png)
(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine-based compound that has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the inhibition of various kinases. It has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone have been extensively studied. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and lung cancer. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its potent inhibitory activity against various kinases. This makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its effects on other cellular processes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound for use in scientific research.
Synthesemethoden
The synthesis method of (3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 1-(3-methylphenyl)piperidin-4-amine with 4-chloropyrimidine in the presence of a base. The resulting compound is then treated with an appropriate acid to obtain the final product. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(3-Methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its potential use in scientific research. It has been shown to have potent inhibitory activity against a variety of kinases, including Janus kinase 2 (JAK2), spleen tyrosine kinase (SYK), and FMS-like tyrosine kinase 3 (FLT3). This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-3-2-4-14(11-13)17(22)21-9-6-15(7-10-21)20-16-5-8-18-12-19-16/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDFONGGLUVYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)
![2-[(3,4-Difluorophenoxy)methyl]morpholine;hydrochloride](/img/structure/B2944202.png)
![N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2944203.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) cyclopropanecarboxylate](/img/structure/B2944204.png)

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2944208.png)
![2-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2944209.png)

![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide](/img/structure/B2944215.png)

![2-(furan-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944217.png)
![1-(3-bromophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2944219.png)
![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)